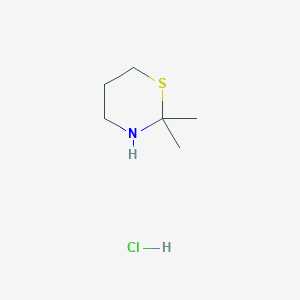

2,2-Dimethyl-1,3-thiazinane hydrochloride

Description

Propriétés

IUPAC Name |

2,2-dimethyl-1,3-thiazinane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-6(2)7-4-3-5-8-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJKWSQYSMPJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCCS1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Mercaptamine with Acetone (Azeotropic Dehydration Method)

This method is a well-documented and industrially relevant procedure for synthesizing 2,2-dimethyl-1,3-thiazinane hydrochloride, involving mercaptamine and acetone as starting materials.

- Reactants: Mercaptamine and acetone in a molar ratio of 1:2.

- Solvent and Catalyst: Cyclohexane (referred to as hexanaphthene in some patents) serves both as the reaction solvent and catalyst.

- Base: Sodium hydroxide is used to regulate pH and facilitate cyclization.

- Reaction Conditions: The mixture is heated to approximately 81 °C under reflux with azeotropic dehydration for about 10 hours.

- Post-Reaction Processing: The reaction mixture is cooled to around 30 °C, filtered, and desalted. Cyclohexane is recovered by distillation, and the residue is purified by rectification.

- Yield and Purity: The process yields about 82% of the product with a purity exceeding 99.5%.

- Mild reaction conditions.

- Simple post-treatment steps.

- High recovery rate (~92%) of cyclohexane reduces production costs.

- High purity product suitable for pharmaceutical intermediate use, such as ciprofloxacin synthesis.

| Parameter | Details |

|---|---|

| Mercaptamine:Acetone ratio | 1:2 |

| Solvent | Cyclohexane (Hexanaphthene) |

| Base | Sodium hydroxide |

| Temperature | 81 °C |

| Reaction time | 10 hours |

| Product yield | 82% |

| Product purity | >99.5% |

| Cyclohexane recovery | 92% |

Reference: Chinese patent CN104910128A (2015)

Reference: Organic Syntheses and related literature

Alternative Synthetic Routes and Modifications

Additional synthetic approaches involve:

- Three-Component Reactions: Combining aldehydes, amines, and thiol-containing acids to form substituted thiazinane derivatives.

- Use of Thionation Reagents: Phosphorus pentasulfide or decasulfide can be used to introduce sulfur atoms into precursor molecules, facilitating ring formation.

- Cyclization of Acyl Thioureas: Thermal or catalytic cyclization of acyl thioureas bearing α,β-unsaturated acid fragments to form thiazinane rings.

These methods are more commonly applied to substituted thiazinanes but can inform modifications to optimize the synthesis of this compound.

Reference: AA Hassan et al., 2020; CN107892697B patent

Summary Table of Preparation Methods

| Method | Reactants & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Mercaptamine + Acetone (Azeotropic Dehydration) | Mercaptamine:acetone 1:2, cyclohexane solvent, NaOH, reflux 81 °C, 10 h | 82 | >99.5 | Industrially scalable, mild conditions |

| Thiourea Cyclization | Thiourea + aldehydes/ketones, acid/base catalysis | 40-90 | High | Common for substituted thiazinanes |

| Three-Component Reaction | Aldehydes + amines + mercapto acids | Variable | Variable | Useful for substituted derivatives |

| Thionation of Amides | Phosphorus pentasulfide, acylation steps | Variable | Variable | Used for sulfur incorporation and ring closure |

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethyl-1,3-thiazinane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Substitution: Nucleophiles and electrophiles can be used to introduce different substituents onto the thiazinane ring.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction can lead to the formation of amines.

Applications De Recherche Scientifique

2,2-Dimethyl-1,3-thiazinane hydrochloride has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological systems and processes.

Industry: Utilized in the production of various chemical products and materials.

Mécanisme D'action

The mechanism by which 2,2-Dimethyl-1,3-thiazinane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2,2-dimethyl-1,3-thiazinane hydrochloride with analogous compounds:

Key Observations :

- Ring Systems : Thiazinanes (six-membered) vs. thiazoles (five-membered) or thiomorpholines (different sulfur oxidation states) influence conformational flexibility and reactivity.

- Substituents : Methyl groups enhance steric hindrance, while electronegative groups (e.g., Cl, CF₃) affect electronic properties and binding interactions.

- Salt Forms : Hydrochloride salts improve solubility, critical for bioavailability in drug formulations.

Analytical Characterization

Chromatographic Behavior :

- Tizanidine-related compounds () exhibit distinct HPLC retention times (e.g., Tizanidine related compound A: ~10.2 retention factor), reflecting structural variations in hydrophobicity .

- This compound’s methyl groups may reduce polarity compared to unsubstituted thiazinanes, leading to shorter retention times in reverse-phase HPLC.

Purity Standards : Hydralazine Hydrochloride specifications () emphasize limits for heavy metals (<20 ppm) and related substances, underscoring the importance of rigorous quality control for pharmaceutical-grade thiazinanes .

Activité Biologique

2,2-Dimethyl-1,3-thiazinane hydrochloride is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects based on recent research findings.

Overview of this compound

This compound belongs to the thiazine family of compounds, which are known for their diverse biological activities. The thiazine ring structure contributes to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazine derivatives against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

The presence of heteroatoms in the thiazine structure appears to enhance antimicrobial efficacy. Specifically, compounds with increased nitrogen and sulfur content demonstrated improved activity against tested pathogens .

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | S. aureus, E. coli | Disruption of membrane integrity |

| Other Thiazine Derivatives | Various bacteria | Cytoplasmic membrane destruction |

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated using in vitro assays. The compound's ability to inhibit cell growth was assessed against several cancer cell lines:

- Human breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Colon cancer cells (HCT116)

Results indicated a dose-dependent inhibition of cell growth with a calculated GI50 (the concentration required to inhibit 50% of cell growth) that suggests moderate anticancer potential compared to established chemotherapeutic agents like doxorubicin .

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : The compound interacts with bacterial membranes leading to loss of membrane integrity and cell death.

- Inhibition of Cellular Processes : It may interfere with critical cellular functions such as DNA replication or protein synthesis in cancer cells.

Case Studies

Several case studies have documented the efficacy of thiazine derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that thiazine derivatives significantly reduced bacterial load when used as adjunct therapy alongside conventional antibiotics.

- Cancer Treatment : In a preclinical model using mice with induced tumors, treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-dimethyl-1,3-thiazinane hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves varying reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation). For example, analogous thiazolidine derivatives have been synthesized via cyclization reactions using thiourea derivatives and ketones under acidic conditions . Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical for removing unreacted precursors. Yield improvements may require iterative adjustments to stoichiometry and reaction time.

| Synthesis Parameters | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High polarity improves cyclization |

| Temperature | 80°C (reflux) | Accelerates reaction kinetics |

| Catalyst | HCl (gas) | Facilitates imine formation |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiazinane ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-S stretching at ~680 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities in crystalline forms . For purity assessment, HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended, referencing pharmacopeial methods for related hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, given its stereochemical complexity?

- Methodological Answer : Chiral resolution may involve preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers via selective hydrolysis of ester intermediates. Computational modeling (e.g., DFT at B3LYP/6-31G** level) predicts enantiomer stability and guides solvent selection for crystallization .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ forced degradation protocols:

-

Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH at 40°C for 48 hours.

-

Oxidative stress : Expose to 3% H₂O₂.

-

Photolytic stress : UV light (254 nm) for 24 hours.

Analyze degradation products via LC-MS to identify vulnerable sites (e.g., thiazinane ring opening). Buffered formulations (pH 4–6) and lyophilization enhance stability .Degradation Pathway Primary Stressor Major Degradant Hydrolysis Acidic pH Ring-opened sulfhydryl derivative Oxidation H₂O₂ Sulfoxide derivative

Q. How do structural modifications of the thiazinane ring affect biological activity in preclinical models?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., substituting methyl groups with ethyl or halogens) and testing in assays for targets like GABA receptors (common for thiazinane derivatives). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors, while in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) assess safety margins. Compare logP values (via shake-flask method) to correlate lipophilicity with membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Variability in yields (e.g., 40–75%) may arise from differences in workup protocols or impurity profiles. Replicate experiments using identical reagents (e.g., anhydrous solvents, fresh catalysts) and validate purity via orthogonal methods (NMR + HPLC). Statistical tools like ANOVA can identify significant variables (e.g., solvent choice contributes 60% variance) .

Key Research Gaps

- Limited data on metabolic pathways and in vivo pharmacokinetics.

- Computational models for predicting thiazinane reactivity under physiological conditions are underdeveloped.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.